6-Methoxyisoindolin-1-one

Description

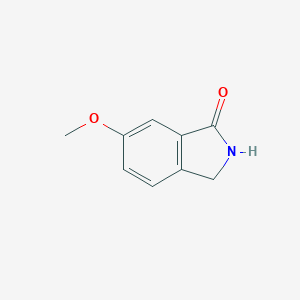

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEFFTKSFOORGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554124 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132680-54-7 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2,3-dihydro-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to 6-Methoxyisoindolin-1-one and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyisoindolin-1-one is a heterocyclic organic compound that has emerged as a valuable building block in the field of medicinal chemistry. Its rigid, bicyclic structure provides a privileged scaffold for the development of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the applications of this compound and its derivatives, with a focus on their use in the synthesis of potential therapeutic agents, particularly in the realm of oncology. We will explore its role as a key intermediate, present quantitative data on the biological activity of its derivatives, provide detailed experimental protocols, and visualize relevant biological pathways.

Core Applications: A Synthetic Intermediate for Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with a range of pharmacological activities. The isoindolinone core is a common feature in a number of compounds investigated for anti-inflammatory, anti-tumor, and antimicrobial properties.

One of the most significant areas of research involving isoindolinone derivatives is the development of Checkpoint Kinase 1 (Chk1) inhibitors. Chk1 is a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway. By inhibiting Chk1, cancer cells can be sensitized to the effects of DNA-damaging chemotherapeutic agents. The isoindolinone scaffold serves as a key pharmacophore for the design of potent and selective Chk1 inhibitors.

Synthesis and Biological Activity of a this compound Derivative

To illustrate the practical application of this compound, we present a specific example of its derivatization and subsequent biological evaluation. The following experimental protocol details the synthesis of 2-Benzyl-6-methoxyisoindolin-1-one, a derivative of the core compound.

Experimental Protocol: Synthesis of 2-Benzyl-6-methoxyisoindolin-1-one

This protocol is adapted from a published procedure for the synthesis of related isoindolinone derivatives.

Materials:

-

5-bromo-2-benzyl-6-methoxyisoindolin-1-one

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 5-bromo-2-benzyl-6-methoxyisoindolin-1-one (1.0 eq), Pd(OAc)₂ (0.1 eq), and dppf (0.2 eq) in toluene is purged with nitrogen for 15 minutes.

-

An aqueous solution of K₂CO₃ (2.0 M, 2.0 eq) is added, and the reaction mixture is heated to 100 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-Benzyl-6-methoxyisoindolin-1-one.

Biological Activity: Cytotoxicity of an Isoindolinone Derivative

A structurally related compound, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, derived from a 6-hydroxyisoindolin-1-one precursor, was evaluated for its in vitro anticancer activity against the HepG2 (human liver cancer) cell line using an MTT assay.

| Compound | Cell Line | IC₅₀ (µM) |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 | 5.89 |

Table 1. In vitro cytotoxic activity of a 2-benzyl-isoindolinone derivative. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Visualizing the Mechanism of Action: The CHK1 Signaling Pathway

As previously mentioned, a key application of isoindolinone derivatives is the inhibition of Chk1. To understand the significance of this, it is essential to visualize the Chk1 signaling pathway within the broader context of the DNA damage response.

When DNA damage occurs, sensor proteins activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR then phosphorylates and activates Chk1. Activated Chk1 proceeds to phosphorylate several downstream targets, most notably the Cdc25 phosphatases. Phosphorylation of Cdc25 prevents it from activating cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, providing time for the cell to repair the damaged DNA.

In many cancer cells, other cell cycle checkpoints are defective, making them highly reliant on the Chk1-mediated pathway for survival after DNA damage induced by chemotherapy. By inhibiting Chk1, the cancer cells are unable to arrest their cell cycle, leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe, which ultimately results in cell death.

Figure 1. The ATR-Chk1 signaling pathway in the DNA damage response.

Experimental Workflow: From Starting Material to Bioactive Compound

The synthesis of bioactive isoindolinone derivatives from this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow.

Figure 2. Generalized synthetic workflow for isoindolinone derivatives.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its utility as a key synthetic intermediate allows for the creation of a wide range of derivatives with significant biological activities. The development of isoindolinone-based Chk1 inhibitors highlights the potential of this chemical class in oncology, offering a promising strategy to enhance the efficacy of existing cancer therapies. The data and protocols presented in this guide underscore the importance of this compound and its derivatives as a continuing focus for research and development in the pharmaceutical sciences.

An In-Depth Technical Guide to 6-Methoxyisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, compiled from available chemical data. While this compound serves as a valuable intermediate in organic synthesis, detailed public information on its specific biological activities and mechanisms of action is limited. This document summarizes the known physicochemical properties and provides a general context of the pharmacological potential of the broader isoindolinone class.

Chemical Structure and Identification

This compound is characterized by a fused bicyclic system comprising a benzene ring and a γ-lactam ring, with a methoxy group substituted at the 6-position of the isoindolinone core.

Structure:

Caption: 2D Structure of this compound

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 6-methoxy-2,3-dihydroisoindol-1-one[1] |

| CAS Number | 132680-54-7[1] |

| Molecular Formula | C₉H₉NO₂[1] |

| SMILES | COC1=CC2=C(CNC2=O)C=C1[1] |

| InChI | InChI=1S/C9H9NO2/c1-12-7-3-2-6-5-10-9(11)8(6)4-7/h2-4H,5H2,1H3,(H,10,11)[1] |

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | White to Yellow Solid | [2] |

| Melting Point | 189-190 °C | ChemicalBook |

| Boiling Point (Predicted) | 428.0 ± 45.0 °C at 760 mmHg | ChemicalBook |

| Density (Predicted) | 1.208 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Data not available | |

| pKa (Predicted) | 14.37 ± 0.20 | ChemicalBook |

Spectral Data

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methods for the preparation of isoindolinone derivatives are well-established in the literature. One common approach involves the cyclization of derivatives of 2-carboxybenzaldehyde or phthalic anhydride. A potential synthetic route could involve the reductive amination and subsequent intramolecular amidation of a suitably substituted benzaldehyde derivative.

Below is a generalized workflow for the synthesis of isoindolinone derivatives.

Caption: General synthetic workflow for isoindolinones.

Biological and Pharmacological Context

Direct experimental data on the biological activity of this compound is scarce in publicly accessible literature. However, the isoindolinone scaffold is a well-recognized pharmacophore present in numerous compounds with diverse therapeutic applications.[3] Derivatives of isoindolinone have been reported to exhibit a range of biological activities, including:

-

Anticancer Activity: Many isoindolinone derivatives have been investigated for their potential as anticancer agents.[4] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as poly (ADP-ribose) polymerase (PARP) or various protein kinases.

-

Anti-inflammatory Activity: Some isoindolinone-based compounds have demonstrated anti-inflammatory properties.[4]

-

Antimicrobial Activity: The isoindolinone core has been incorporated into molecules with antibacterial and antifungal activities.

Given the prevalence of these activities within the isoindolinone class, it is plausible that this compound or its derivatives could serve as starting points for the development of novel therapeutic agents.

Potential Signaling Pathways of Interest for Isoindolinone Derivatives

Based on the activities of related compounds, several signaling pathways are of interest for investigating the mechanism of action of new isoindolinone derivatives.

Caption: Potential biological effects of isoindolinone derivatives.

Experimental Protocols (General)

Detailed experimental protocols for this compound are not available. The following are generalized protocols for assays commonly used to evaluate the biological activities of related compounds.

General Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

General Protocol: Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound and Stimulant Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.

Safety Information

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with a scaffold that is prominent in many pharmacologically active compounds. While specific biological data for this particular molecule is limited, the broader class of isoindolinones shows significant promise in drug discovery, particularly in the areas of oncology and anti-inflammatory research. Further investigation into the synthesis of derivatives of this compound and their subsequent biological evaluation is warranted to explore their therapeutic potential. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound and its analogues.

References

The Biological Landscape of 6-Methoxyisoindolin-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-methoxyisoindolin-1-one scaffold is a privileged heterocyclic structure that serves as a crucial intermediate and core component in the design of novel therapeutic agents.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of these compounds, focusing on their applications in oncology, neuroscience, and infectious diseases. Quantitative data are summarized for comparative analysis, key experimental protocols are detailed, and relevant biological pathways and workflows are visualized.

Core Biological Activities and Therapeutic Potential

Derivatives of this compound have been explored for a wide range of therapeutic applications, leveraging the scaffold's ability to interact with various biological targets. The core structure is a key building block for molecules with potential anti-tumor, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2]

A predominant area of research for isoindolin-1-one derivatives is their function as Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair through the Base Excision Repair (BER) pathway.[4] By inhibiting PARP, these derivatives can induce a state of "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair mechanisms, such as homologous recombination (HR), often seen in tumors with BRCA1/2 mutations.[3][5]

The structural similarity between the isoindolinone core and the nicotinamide moiety of NAD+, a necessary cofactor for PARP, allows these compounds to act as competitive inhibitors at the enzyme's catalytic site.[3][4] This mechanism has led to the development of potent PARP inhibitors for cancer therapy, with a particular focus on central nervous system (CNS) cancers due to the potential for enhanced blood-brain barrier (BBB) permeability.[3]

-

Key Findings:

-

Isoindolinone carboxamides represent a valuable and innovative series of PARP-1 inhibitors.[4]

-

A specific cyclohexyl derivative, (±)-13, was identified as a highly compelling and selective PARP-1 inhibitor with a KD of < 0.03 μM and potent cellular activity (IC50: 0.050 μM).[4]

-

Novel 4-Hydroxyquinazoline derivatives have been designed to overcome resistance to existing PARP inhibitors (PARPi), with compound A32 showing significant anti-proliferative activity against PARPi-resistant cell lines (IC50 = 10.93 µM for HCT-15 and 11.35 µM for HCC1937).[6]

-

Beyond PARP, isoindolin-1-one derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7] Specifically, CDK7 is a target of interest for anti-breast cancer drug discovery. Virtual screening of an isoindolinone library against CDK7 revealed high binding affinities (up to -10.1 kcal/mol), suggesting that these compounds are good candidates for developing novel CDK7 inhibitors.[7]

In the field of neuroscience, 6-alkoxyisoindolin-1-one derivatives have been synthesized and evaluated as potential antipsychotics. These compounds exhibit a multi-target pharmacological profile, acting as:

-

Dopamine D2 partial agonists (30-55% efficacy)

-

Serotonin 5-HT1A partial agonists (60-90% efficacy)

-

Serotonin 5-HT2A antagonists[8]

This "magic shotgun" approach, engaging multiple relevant receptors, is a promising strategy for developing new antipsychotic agents with improved efficacy and side-effect profiles. Selected compounds from this class have demonstrated good potency and in vivo activity.[8]

Several studies have highlighted the potential of isoindolinone derivatives as antimicrobial agents.[9] Novel synthesized derivatives were tested against a panel of bacterial and fungal strains, including Staphylococcus aureus, Bacillus cereus, Klebsiella pneumoniae, Escherichia coli, Candida albicans, and Yarrowia lipolytica, showing measurable zones of inhibition.[9] This indicates a broad-spectrum potential that warrants further investigation.

The isoindoline-1,3-dione framework, closely related to isoindolin-1-one, has been used to synthesize derivatives with analgesic and anti-inflammatory properties.[10] Certain compounds demonstrated excellent anti-inflammatory activity in vitro by inhibiting thermally induced protein denaturation, with inhibition rates as high as 83% at a concentration of 500µg/ml.[10]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various biological activities of this compound derivatives and related structures from the cited literature.

Table 1: PARP-1 Inhibitory Activity

| Compound/Series | Target | Assay Type | IC50 / KD | Cell Line / Notes | Reference |

|---|---|---|---|---|---|

| (±)-13 | PARP-1 | KD Determination | < 0.03 µM | Selective vs. PARP-2, -3, TNKS-1 (KD > 10 µM) | [4] |

| (±)-13 | PAR Synthesis | Cellular Assay | 0.050 µM | --- | [4] |

| Quinoxaline Cpd. 5 | PARP-1 | Colorimetric Assay | 3.05 nM | More potent than Olaparib (IC50 = 4.40 nM) | [5] |

| Quinoxaline Cpd. 8a | PARP-1 | Colorimetric Assay | 2.31 nM | Most promising suppressor in the series | [5] |

| Olaparib (Reference) | PARP-1 | Colorimetric Assay | 4.40 nM | --- | [5] |

| IN17 | PARP-1 | Enzymatic Assay | 0.47 µM | 4-Hydroxyquinazoline scaffold |[6] |

Table 2: Cytotoxicity and Anti-Proliferative Activity

| Compound/Series | Cell Line | Assay Type | IC50 Value | Notes | Reference |

|---|---|---|---|---|---|

| Quinoxaline Cpd. 5 | MDA-MB-436 | Cytotoxicity Assay | 2.57 µM | Breast cancer cell line | [5] |

| A32 | HCT-15 | Anti-proliferative | 10.93 µM | PARPi-resistant colorectal cell line | [6] |

| A32 | HCC1937 | Anti-proliferative | 11.35 µM | PARPi-resistant breast cancer cell line | [6] |

| Olaparib | HCT-15 | Anti-proliferative | 45.53 µM | Reference PARP inhibitor | [6] |

| Olaparib | HCC1937 | Anti-proliferative | 37.07 µM | Reference PARP inhibitor | [6] |

| Amide 7a-j Series | PC3, DU-145, A549, MCF7 | MTT Assay | 0.07 µM to 10.8 µM | Quinazolin-2(1H)-one derivatives |[11] |

Table 3: Anti-inflammatory and Carbonic Anhydrase Inhibition

| Compound/Series | Activity | Assay Type | IC50 / % Inhibition | Notes | Reference |

|---|---|---|---|---|---|

| Cpd. 3a, 3b, 3g | Anti-inflammatory | Protein Denaturation | 83%, 78%, 74% inhibition | At 500µg/ml concentration | [10] |

| Isoindole-dione Sulfonamides | hCA I / hCA II Inhibition | Enzymatic Assay | Ki = 7.96 to 48.34 nM | Potent inhibition compared to reference |[9] |

Table 4: Antibacterial Activity

| Compound | Bacterial Strain | Assay Type | MIC (µM) | Notes | Reference |

|---|---|---|---|---|---|

| Cpd. 8 | E. faecalis | MIC Determination | 8 µM | Gram-positive strain | [12] |

| Cpd. 37 | S. aureus, E. faecalis, E. coli | MIC Determination | 16 µM | Broad activity |[12] |

Key Experimental Protocols

This section provides detailed methodologies for representative assays used to evaluate the biological activity of this compound derivatives.

This protocol is based on the methodology described for evaluating quinoxaline-based PARP-1 inhibitors.[5]

-

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format. The amount of incorporated biotin is detected by a streptavidin-HRP conjugate and a colorimetric substrate.

-

Materials: PARP-1 assay kit, test compounds, Olaparib (reference), histone-coated 96-well plate, activated DNA, PARP buffer, biotinylated NAD+, streptavidin-HRP, TMB substrate.

-

Procedure:

-

Add 50 µL of PARP buffer containing various concentrations of the test compound or reference drug to the wells of the histone-coated plate.

-

Add 10 µL of activated DNA to each well.

-

Initiate the reaction by adding 10 µL of the PARP enzyme/biotinylated NAD+ cocktail.

-

Incubate the plate for 60 minutes at room temperature.

-

Wash the plate four times with a wash buffer (e.g., 1x PBS + 0.1% Tween-20).

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 60 minutes.

-

Wash the plate again as described in step 5.

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.5 M H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value using non-linear regression analysis.

-

This protocol is adapted from the evaluation of isoindoline-1,3-dione derivatives.[10]

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

-

Materials: Test compounds, Diclofenac sodium (reference), Bovine Serum Albumin (BSA) solution (0.2% w/v), phosphate-buffered saline (PBS, pH 6.4).

-

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of BSA solution and 0.5 mL of the test compound at various concentrations (e.g., 100-500 µg/mL).

-

A control group consists of 0.5 mL of BSA and 0.5 mL of PBS.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration required to inhibit 50% of protein denaturation.

-

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Materials: Test compounds, 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Procedure:

-

Dispense 100 µL of broth into each well of a 96-well plate.

-

Create a serial two-fold dilution of the test compound directly in the plate, starting from the first column. This results in a range of decreasing concentrations across the row.

-

Add 10 µL of the standardized bacterial or fungal inoculum to each well.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the study of this compound derivatives.

Caption: General workflow for the synthesis of isoindolin-1-one derivatives.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 132680-54-7 [amp.chemicalbook.com]

- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Alkoxyisoindolin-1-one based dopamine D2 partial agonists as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. media.neliti.com [media.neliti.com]

- 11. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jocpr.com [jocpr.com]

6-Methoxyisoindolin-1-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, potential biological activities, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 132680-54-7 | [1] |

| IUPAC Name | 6-methoxy-2,3-dihydroisoindol-1-one | [1] |

| SMILES | COC1=CC2=C(CNC2=O)C=C1 | [1] |

| Physical Form | White to Yellow Solid | [2] |

| Storage Temperature | Refrigerator | [2] |

Synthesis and Experimental Protocols

One potential synthetic route starts from 4-methoxy-2-(bromomethyl)benzonitrile. The synthesis would proceed via the following conceptual workflow:

Figure 1. Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical):

A potential synthesis could involve the ammonolysis of 4-methoxy-2-(bromomethyl)benzonitrile to form 2-(aminomethyl)-4-methoxybenzonitrile. This intermediate could then undergo hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular cyclization (amidation) to yield this compound. This cyclization could be promoted by heating or by using coupling agents.

Another viable approach is the reduction of 5-methoxyphthalimide. The reduction of the phthalimide can be achieved using various reducing agents, such as zinc dust in a suitable solvent, which would selectively reduce one of the carbonyl groups to a methylene group, yielding the desired isoindolinone.

Potential Biological Activities and Quantitative Data

The isoindolinone core is associated with a wide range of biological activities, including anticancer properties. While specific quantitative data for this compound is limited in the public domain, studies on closely related analogs provide valuable insights into its potential efficacy.

A study on substituted isoindolinones reported the following anticancer activity:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Tryptophanol-derived isoindolinone 13d | HCT116 p53+/+ | 4.0 | [3] |

| Tryptophanol-derived isoindolinone 13d | HCT116 p53-/- | 7.5 | [3] |

These findings suggest that isoindolinone derivatives can exhibit potent, p53-dependent anticancer activity. The methoxy substituent at the 6-position of the isoindolinone core could potentially modulate this activity and selectivity.

Potential Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of other isoindolinone-containing compounds, several potential molecular targets and signaling pathways can be hypothesized.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair. Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The isoindolinone scaffold is found in some known PARP inhibitors. It is plausible that this compound could exert its potential anticancer effects through the inhibition of PARP activity.

Figure 2. Proposed mechanism of action via PARP-1 inhibition.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDE isoforms has therapeutic applications in a range of diseases, including inflammatory conditions and cancer. Certain heterocyclic compounds are known to inhibit PDEs. This compound could potentially act as an inhibitor of one or more PDE isoforms, leading to downstream effects on cell signaling.

Modulation of Cancer Signaling Pathways

Many anticancer agents function by interfering with key signaling pathways that drive tumor growth and survival. Based on the activities of other small molecule inhibitors, this compound could potentially modulate pathways such as:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and controls cell proliferation, survival, and metabolism.

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell survival, proliferation, and angiogenesis.

Figure 3. Potential modulation of cancer signaling pathways.

Spectroscopic Data

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Chemical Shifts:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| Methoxy (-OCH₃) | singlet | 3.8 - 4.0 |

| Methylene (-CH₂-) | singlet | 4.3 - 4.5 |

| Aromatic protons | multiplet | 6.8 - 7.8 |

| Amide (-NH-) | broad singlet | 8.0 - 8.5 |

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Chemical Shifts:

| Carbon | Approximate Chemical Shift (ppm) |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂-) | 45 - 50 |

| Aromatic carbons | 105 - 145 |

| Carbonyl (C=O) | 165 - 175 |

Expected Mass Spectrometry (MS) Data:

The exact mass of this compound is 163.0633 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 163.

Expected FTIR (Fourier-Transform Infrared) Spectroscopy Data:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amide) | 3200 - 3400 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (amide) | 1650 - 1690 (strong) |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1000 - 1300 |

Conclusion

This compound represents a promising scaffold for further investigation in the field of drug discovery, particularly in oncology. While a comprehensive biological and mechanistic profile of this specific compound is yet to be fully established, the known activities of related isoindolinone derivatives suggest its potential as an inhibitor of key cellular targets such as PARP or as a modulator of critical cancer-associated signaling pathways. The synthetic accessibility of the isoindolinone core allows for the generation of diverse analogs for structure-activity relationship studies. Further research is warranted to synthesize and characterize this compound, determine its specific biological targets and quantitative activity, and elucidate its precise mechanism of action. This will be crucial in assessing its therapeutic potential and guiding the design of novel drug candidates.

References

The Isoindolinone Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone core, a bicyclic γ-lactam, has emerged from relative obscurity to become a "privileged scaffold" in medicinal chemistry. Its journey from initial synthesis in the early 20th century to its central role in blockbuster drugs like lenalidomide and pomalidomide is a testament to the blend of serendipity and rational drug design that drives pharmaceutical innovation. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of the isoindolinone scaffold, with a particular focus on its modulation of the ubiquitin-proteasome system. Detailed experimental protocols for the synthesis of key isoindolinone-based immunomodulatory drugs and for critical biological assays are provided to enable researchers to further explore and exploit the therapeutic potential of this remarkable chemical entity.

Discovery and Historical Context

While a singular, dated "discovery" of the unsubstituted isoindolinone scaffold is not clearly documented, its chemical lineage can be traced back to the early 20th century. The Gabriel-Colman rearrangement, first described in 1900, provided an early synthetic route to isoquinoline structures, which are closely related to the isoindolinone core, from phthalimido esters. This established the foundational chemistry for accessing this class of compounds.

The true significance of the isoindolinone scaffold, however, remained largely unrecognized for decades. It was the later discovery of natural products containing this motif, many isolated from fungi, that hinted at its latent biological activity.[1][2] These natural products displayed a range of bioactivities, including anticancer properties, which spurred further investigation by medicinal chemists.[1]

The turning point for the isoindolinone scaffold came with the development of thalidomide and its analogs, the immunomodulatory imide drugs (IMiDs). While thalidomide itself is a phthalimide, its metabolism can lead to isoindolinone-containing structures. The subsequent development of lenalidomide and pomalidomide, which feature a modified isoindolinone core, revolutionized the treatment of multiple myeloma and other hematological malignancies.[3][4] This cemented the isoindolinone scaffold as a cornerstone of modern drug discovery.

The Isoindolinone Scaffold as a Privileged Structure

The isoindolinone framework is now widely regarded as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile template for the development of ligands that can interact with a variety of biological targets with high affinity and specificity. The rigid, bicyclic structure of the isoindolinone core provides a well-defined three-dimensional arrangement for appended functional groups, facilitating optimal interactions with protein binding pockets.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The most profound therapeutic impact of the isoindolinone scaffold has been realized through its ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] Lenalidomide and pomalidomide act as "molecular glues," binding to CRBN and inducing a conformational change that expands its substrate specificity.[5][6] This "hijacking" of the E3 ligase complex leads to the ubiquitination and subsequent proteasomal degradation of neo-substrates that are not normally targeted by CRBN.

Degradation of Ikaros and Aiolos

In the context of multiple myeloma, the key neo-substrates targeted for degradation by the lenalidomide- or pomalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][6] These proteins are essential for the survival and proliferation of myeloma cells. Their degradation leads to the downregulation of key oncogenic pathways, including those driven by interferon regulatory factor 4 (IRF4) and MYC, ultimately resulting in cell cycle arrest and apoptosis of the malignant plasma cells.[7]

Figure 1: Simplified signaling pathway of IMiD-induced degradation of IKZF1/3.

Anti-Angiogenic and Immunomodulatory Effects

Beyond the direct anti-myeloma effects, isoindolinone-based drugs exhibit potent anti-angiogenic and immunomodulatory properties. They inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, in part by downregulating vascular endothelial growth factor (VEGF).[8][9] Furthermore, they enhance the activity of T cells and natural killer (NK) cells, bolstering the patient's own immune response against the cancer.[4]

Therapeutic Applications and Clinical Significance

The clinical impact of isoindolinone-based drugs has been most profound in the treatment of multiple myeloma.

Lenalidomide (Revlimid®)

Lenalidomide, in combination with dexamethasone, has become a standard of care for both newly diagnosed and relapsed/refractory multiple myeloma.[10][11][12] Clinical trials have consistently demonstrated that lenalidomide-based regimens significantly improve progression-free survival and overall survival in these patients.[10][12]

Pomalidomide (Pomalyst®)

Pomalidomide is approved for patients with multiple myeloma who have received at least two prior therapies, including lenalidomide and a proteasome inhibitor, and have demonstrated disease progression.[13][14] Clinical studies have shown that pomalidomide, in combination with dexamethasone, offers a significant survival benefit in this heavily pre-treated patient population.[13][15][16]

Data Presentation: Clinical Trial Data for Lenalidomide and Pomalidomide in Multiple Myeloma

| Drug Regimen | Clinical Trial | Patient Population | Primary Endpoint | Result | Reference |

| Lenalidomide + Low-Dose Dexamethasone | FIRST (Phase III) | Newly diagnosed, transplant-ineligible | Progression-Free Survival (PFS) | Median PFS: 25.5 months vs. 21.2 months for MPT | [11] |

| Lenalidomide Maintenance | CALGB 100104 (Phase III) | Post-autologous stem cell transplant | Time to Progression (TTP) | Median TTP: 46 months vs. 27 months for placebo | [12] |

| Pomalidomide + Low-Dose Dexamethasone | NIMBUS (MM-003) (Phase III) | Relapsed/refractory | Progression-Free Survival (PFS) | Median PFS: 4.0 months vs. 1.9 months for high-dose dexamethasone | [13] |

| Pomalidomide + Bortezomib + Dexamethasone (PVd) | OPTIMISMM (Phase III) | Lenalidomide-refractory | Progression-Free Survival (PFS) | Median PFS: 11.2 months vs. 7.1 months for Vd | [15] |

Experimental Protocols

Synthesis of Lenalidomide

This protocol describes a representative three-step synthesis of lenalidomide.

Figure 2: Synthetic workflow for Lenalidomide.

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

-

To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield methyl 2-(bromomethyl)-3-nitrobenzoate.[17][18]

Step 2: Synthesis of 3-(7-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione

-

To a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 3-(7-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[17][19]

Step 3: Synthesis of Lenalidomide

-

Dissolve 3-(7-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield lenalidomide. Further purification can be achieved by recrystallization.[17][18]

Cereblon (CRBN) Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of test compounds for Cereblon.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]

- 9. Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sparkcures.com [sparkcures.com]

- 11. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lenalidomide Maintenance Stalls Myeloma in Trio of Clinical Trials | MDedge [mdedge.com]

- 13. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]

- 14. FDA aproves pomalidomide for multiple myeloma where two prior therapies have failed - ecancer [ecancer.org]

- 15. Results from the OPTIMISMM phase III trial: Pomalidomide for lenalidomide-refractory patients [multiplemyelomahub.com]

- 16. ashpublications.org [ashpublications.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

In-depth Technical Guide: 6-Methoxyisoindolin-1-one Mechanism of Action

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 6-Methoxyisoindolin-1-one. While the broader class of isoindolinone-containing compounds has been investigated for various biological activities, detailed studies elucidating the signaling pathways and molecular targets of this particular molecule are not publicly available at this time.

The isoindolin-1-one scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[1] Research into derivatives of this core structure has revealed a range of potential therapeutic applications, from anticancer to antimicrobial agents.[2][3] However, it is crucial to note that structural modifications, such as the position of a methoxy group, can dramatically alter the biological activity and mechanism of action. For instance, in the related class of indolyl-pyridinyl-propenones, shifting a methoxy group from the 5-position to the 6-position on the indole ring was found to switch the primary mechanism of cell death from the induction of methuosis to the disruption of microtubules.[4] This highlights the specificity of structure-activity relationships and the difficulty in extrapolating mechanisms of action between even closely related analogues.

While no direct experimental data for this compound is available, this guide will briefly touch upon the known mechanisms of other isoindolinone derivatives to provide a contextual framework for potential future research into this compound.

Potential, yet Unconfirmed, Areas of Investigation

Based on the activities of other isoindolinone derivatives, several signaling pathways could be hypothesized as potential areas of investigation for this compound. It must be stressed that the following are speculative and would require experimental validation.

Carbonic Anhydrase Inhibition

Several novel isoindolinone derivatives have demonstrated potent inhibitory effects against human carbonic anhydrase (hCA) I and II isozymes.[2] Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Their inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy.

Hypothetical Signaling Pathway for Carbonic Anhydrase Inhibition

Caption: Hypothetical inhibition of carbonic anhydrase by this compound.

Antioxidant and Antimicrobial Activity

Certain isoindolinone derivatives have also been reported to possess antioxidant and antimicrobial properties.[2] The mechanisms behind these activities are often multifaceted, involving direct scavenging of reactive oxygen species (ROS) or interference with microbial growth pathways.

Experimental Protocols: A Roadmap for Future Research

To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary. The following outlines key experimental protocols that could be employed:

Table 1: Proposed Experimental Protocols for Investigating the Mechanism of Action of this compound

| Experimental Goal | Methodology | Description | Potential Insights |

| Target Identification | Affinity Chromatography-Mass Spectrometry | This compound is immobilized on a solid support and incubated with cell lysates. Interacting proteins are eluted and identified by mass spectrometry. | Identification of direct binding partners and potential molecular targets. |

| Kinase Profiling | The compound is screened against a panel of kinases to assess its inhibitory activity. | Determination of whether this compound acts as a kinase inhibitor. | |

| Cellular Activity | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Various cell lines are treated with a range of concentrations of the compound to determine its effect on cell proliferation and viability. | Assessment of cytotoxic or cytostatic effects and determination of IC50 values. |

| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays) | Cells are treated with the compound and analyzed for markers of apoptosis. | Elucidation of whether the compound induces programmed cell death. | |

| Signaling Pathway Analysis | Western Blotting | Key proteins in suspected signaling pathways (e.g., MAPK, PI3K/Akt) are analyzed for changes in their expression or phosphorylation status upon treatment. | Identification of modulated signaling cascades. |

| Reporter Gene Assays | Cells are transfected with reporter constructs for specific transcription factors (e.g., NF-κB, AP-1) and treated with the compound. | Measurement of the activation or inhibition of specific signaling pathways. |

Experimental Workflow for Target Identification

Caption: Workflow for affinity chromatography-mass spectrometry.

Conclusion

References

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for Isoindolinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active molecules. Its unique structural features have made it a cornerstone in the development of therapeutic agents across multiple disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the key therapeutic targets of isoindolinone compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to aid researchers and drug development professionals in this dynamic field.

Data Presentation: Quantitative Inhibitory and Binding Activities

The therapeutic potential of isoindolinone derivatives is underscored by their potent interactions with a variety of biological targets. The following tables summarize the quantitative data for isoindolinone compounds against several key proteins implicated in disease.

Table 1: Poly (ADP-ribose) Polymerase (PARP) Inhibition

| Compound Class | Target | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| Isoindolinone Derivatives | PARP1 | Single-digit nM | Enzymatic assays using a recombinant PARP1 catalytic domain. | [1] |

| Novel Isoindolinone-based | PARP1 | Not specified | Enzymatic assays using a commercially available PARP1 assay kit. | [2] |

Table 2: Carbonic Anhydrase (CA) Inhibition

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| Isoindolinone derivative 2c | hCA I | 11.48 ± 4.18 | 11.84 ± 0.132 | [3][4] |

| Isoindolinone derivative 2f | hCA I | 16.09 ± 4.14 | 11.24 ± 0.291 | [3][4] |

| Isoindolinone derivative 2c | hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | [3][4] |

| Isoindolinone derivative 2f | hCA II | 14.87 ± 3.25 | 27.80 ± 0.170 | [3][4] |

| Acetazolamide (Standard) | hCA I | 20.89 ± 1.728 | 13.74 ± 0.652 | [3][4] |

| Acetazolamide (Standard) | hCA II | 18.16 ± 0.882 | 15.62 ± 0.375 | [3][4] |

Table 3: Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

| Compound | IC50 (nM) | Assay Type | Reference |

| Isoindoline analogue 4-5 | 0.9 | Biochemical kinase assay | [5] |

| Isoindoline analogue | 1.39 | Biochemical kinase assay | [5] |

| ISR-05 | 24,200 ± 5,070 | Kinase inhibition assay | [6] |

| ISR-03 | 43,900 ± 134 | Kinase inhibition assay | [6] |

Table 4: Cyclin-Dependent Kinase 7 (CDK7) Inhibition (Virtual Screening)

| Compound | Binding Energy (kcal/mol) | Method |

| Isoindolin-1-one ligand 7 | -10.1 | Molecular Docking |

| Isoindolin-1-one ligand 14 | -9.8 | Molecular Docking |

Table 5: Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 (µM) | Reference |

| ZM4 | COX-1 | 3.0 - 3.6 | [7] |

| ZM5 | COX-1 | 3.0 - 3.6 | [7] |

| ZM4 | COX-2 | 3.0 - 3.6 | [7] |

| ZM5 | COX-2 | 3.0 - 3.6 | [7] |

| Isoindoline hybrid 10b | COX-2 | 0.11 - 0.18 | [8] |

| Isoindoline hybrid 10c | COX-2 | 0.11 - 0.18 | [8] |

| Isoindoline hybrid 11a | COX-2 | 0.11 - 0.18 | [8] |

| Isoindoline hybrid 11d | COX-2 | 0.11 - 0.18 | [8] |

| Isoindoline hybrid 13 | COX-2 | 0.11 - 0.18 | [8] |

| Isoindoline hybrid 14 | COX-2 | 0.11 - 0.18 | [8] |

Table 6: Stimulator of Interferon Genes (STING) Inhibition

| Compound | Target | IC50 (nM) | Cell Line |

| SN-011 | Mouse STING | 127.5 | MEFs |

| SN-011 | Mouse STING | 107.1 | BMDMs |

| SN-011 | Human STING | 502.8 | HFFs |

| H-151 (Reference) | Mouse STING | 138 | MEFs |

| H-151 (Reference) | Mouse STING | 109.6 | BMDMs |

| H-151 (Reference) | Human STING | 134.4 | HFFs |

Table 7: Dopamine D4 Receptor Binding

| Compound | Target | Ki (nM) | Assay Type |

| Indolin-2-one derivative 4c | D4 Receptor | 0.5 | In vitro receptor binding assay |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the context of isoindolinone drug discovery.

PARP1 Inhibition Assay (Cell-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of isoindolinone compounds on PARP1 activity in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Cell culture medium and supplements

-

Isoindolinone compounds (dissolved in DMSO)

-

MTT reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that will not reach confluence by the end of the assay. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the isoindolinone compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (a known PARP inhibitor).

-

Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[9]

-

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

Objective: To determine the IC50 and Ki values of isoindolinone compounds against human carbonic anhydrase (hCA) isoforms.

Materials:

-

Purified hCA isoenzymes (e.g., hCA I and hCA II)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

4-Nitrophenylacetate (NPA) as substrate

-

Isoindolinone compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO

-

96-well UV-transparent plates

-

Spectrophotometer

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the hCA enzyme in the assay buffer.

-

Prepare a stock solution of NPA in a water-miscible organic solvent (e.g., acetonitrile).

-

Prepare serial dilutions of the isoindolinone compounds and the standard inhibitor in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or vehicle for control).

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

-

-

Reaction Initiation: Initiate the reaction by adding the NPA substrate to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenolate.

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

HPK1 Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of isoindolinone compounds against HPK1 kinase activity.

Materials:

-

Recombinant human HPK1 enzyme

-

Fluorescently labeled peptide substrate (e.g., fluorescein-RFARKGSLRQKNV-COOH)

-

ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT)

-

Isoindolinone compounds

-

EDTA solution

-

Caliper LabChip EZ Reader (or similar capillary electrophoresis system)

Protocol:

-

Reaction Setup: In a suitable assay plate, combine the kinase assay buffer, recombinant HPK1 enzyme, fluorescently labeled peptide substrate, ATP, and various concentrations of the isoindolinone inhibitor.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 3 hours) at room temperature to allow for the kinase reaction to proceed.

-

Reaction Quenching: Stop the reaction by adding an EDTA solution.

-

Analysis: Analyze the reaction mixture using a capillary electrophoresis system to separate the phosphorylated and unphosphorylated peptide substrate.

-

Data Analysis: Determine the percentage of peptide substrate conversion and calculate the IC50 value from a dose-response curve.

CDK7 Kinase Inhibition Assay (In Vitro)

Objective: To measure the inhibitory activity of isoindolinone compounds against CDK7.

Materials:

-

Recombinant CDK7/Cyclin H/MAT1 complex

-

Peptide substrate

-

Radioactive ATP ([γ-³²P]ATP)

-

Kinase assay buffer

-

Specific antibodies for immunoprecipitation (if using cell lysates)

-

Polyacrylamide gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Protocol:

-

Kinase Reaction:

-

Set up a reaction mixture containing the kinase assay buffer, the CDK7 complex, the peptide substrate, and the isoindolinone inhibitor at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time.

-

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection: Visualize the radioactively labeled substrate by exposing the gel to a phosphorimager screen or autoradiography film.

-

Data Analysis: Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration and calculate the IC50 value.[10]

STING Inhibition Assay (Cell-Based)

Objective: To evaluate the ability of isoindolinone compounds to inhibit STING-dependent signaling in a cellular context.

Materials:

-

THP-1 dual reporter cells (or other suitable cell line expressing STING)

-

Cell culture medium

-

STING agonist (e.g., 2'3'-cGAMP)

-

Isoindolinone compounds

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed THP-1 dual reporter cells in a 96-well plate and allow them to differentiate (e.g., with PMA) if necessary.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoindolinone compounds for a specified time (e.g., 1-2 hours).

-

STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) and incubate for a further period (e.g., 6-24 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the reporter system (e.g., secreted alkaline phosphatase or luciferase).

-

Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Dopamine D4 Receptor Binding Assay (Radioligand)

Objective: To determine the binding affinity (Ki) of isoindolinone compounds for the dopamine D4 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine D4 receptor.

-

Radioligand (e.g., [³H]-spiperone).

-

Assay buffer.

-

Non-specific binding control (e.g., a high concentration of a non-labeled D4 antagonist like haloperidol).

-

Isoindolinone compounds.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes, radioligand, and various concentrations of the isoindolinone compound. For non-specific binding, use the non-specific binding control instead of the test compound.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

-

Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[11]

-

Signaling Pathways and Visualizations

Understanding the signaling pathways in which the therapeutic targets of isoindolinone compounds are involved is crucial for elucidating their mechanism of action and predicting their physiological effects. The following sections describe key pathways and provide visualizations using the DOT language for Graphviz.

PARP1 in DNA Damage Repair

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6][7][12][13][14] Upon detection of a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication, ultimately causing cell death through a mechanism known as synthetic lethality.

Caption: The role of PARP1 in the single-strand break repair pathway.

HPK1 in T-Cell Receptor Signaling

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[8][15][16][17][18] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins, which in turn promotes the degradation of SLP-76. The degradation of this central scaffold protein attenuates downstream signaling cascades, including the activation of PLCγ1 and the Ras-MAPK pathway, thereby dampening T-cell activation, proliferation, and cytokine production. Inhibition of HPK1 can therefore enhance anti-tumor immunity by boosting T-cell responses.

Caption: Negative regulation of T-cell receptor signaling by HPK1.

STING Signaling Pathway in Innate Immunity

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[19] Cytosolic DNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation. In the nucleus, IRF3 induces the expression of type I interferons and other inflammatory cytokines, initiating an antimicrobial and anti-tumor immune response.

Caption: The cGAS-STING pathway of innate immune sensing.

Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[20][21][22][23][24][25][26] In many cancers, this pathway is hyperactivated due to mutations in various components. Receptor tyrosine kinases (RTKs), upon stimulation by growth factors, activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a plethora of downstream substrates, leading to the promotion of cell cycle progression, inhibition of apoptosis, and stimulation of protein synthesis and cell growth.

Caption: The PI3K/Akt signaling pathway in cancer cell proliferation and survival.

p53 Activation Pathway

The p53 tumor suppressor protein plays a central role in preventing cancer formation and is often referred to as the "guardian of the genome".[27][28][29][30][31] In unstressed cells, p53 levels are kept low through continuous degradation mediated by its negative regulator, MDM2, an E3 ubiquitin ligase. In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated through post-translational modifications, including phosphorylation and acetylation. This activation disrupts the p53-MDM2 interaction, preventing p53 degradation. Activated p53 then acts as a transcription factor, inducing the expression of target genes involved in cell cycle arrest, apoptosis, and senescence, thereby eliminating potentially cancerous cells.

Caption: The p53 tumor suppressor pathway activation in response to cellular stress.

Conclusion

The isoindolinone scaffold continues to be a rich source of novel therapeutic agents with diverse mechanisms of action. This guide has provided a consolidated resource for researchers in the field, summarizing key therapeutic targets, presenting quantitative data on compound activity, and offering detailed experimental protocols and visualizations of relevant signaling pathways. As our understanding of the complex biology underlying various diseases deepens, the versatility of the isoindolinone core will undoubtedly continue to be leveraged in the design and development of next-generation medicines. Further exploration into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel isoindolinone derivatives will be critical in translating the promise of this chemical class into tangible clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]

- 10. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. HPK1 Mediated T Cell Signal Transduction Mechanisms - Tse-Hua Tan [grantome.com]

- 18. benchchem.com [benchchem.com]

- 19. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. youtube.com [youtube.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

The Isoindolinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold, a bicyclic heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional shape and hydrogen bonding capabilities allow it to interact with a wide range of biological targets with high affinity and specificity. This versatility has led to the development of numerous isoindolinone-based compounds with diverse therapeutic applications, from anticancer and anti-inflammatory agents to central nervous system modulators. This technical guide provides a comprehensive overview of the isoindolinone core, detailing its synthesis, biological activities, structure-activity relationships (SAR), and its role in modulating key signaling pathways.

Biological Activities and Therapeutic Potential

The isoindolinone core is the foundation for a multitude of compounds exhibiting a broad spectrum of biological activities. This has translated into significant therapeutic potential across various disease areas.

Anticancer Activity

A primary focus of research into isoindolinone derivatives has been their potent anticancer properties. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the modulation of protein-protein interactions that are critical for tumor cell survival.

One of the most notable classes of isoindolinone-based anticancer agents is the immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][2] These drugs are widely used in the treatment of multiple myeloma.[1] Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This degradation ultimately results in the downregulation of key survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc.[1]

Isoindolinone derivatives have also been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, PARP inhibition leads to synthetic lethality and tumor cell death.[5]

Furthermore, the isoindolinone scaffold has been utilized to create inhibitors of the MDM2-p53 protein-protein interaction. MDM2 is a negative regulator of the p53 tumor suppressor protein. By disrupting this interaction, isoindolinone-based inhibitors can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory and Immunomodulatory Effects